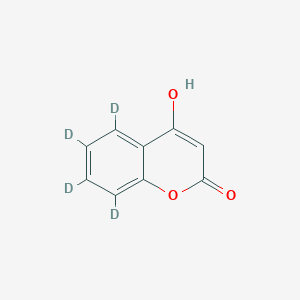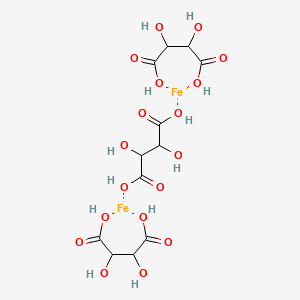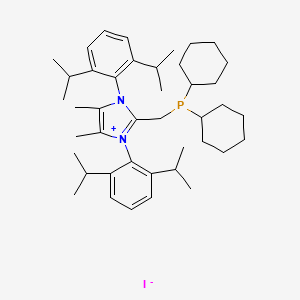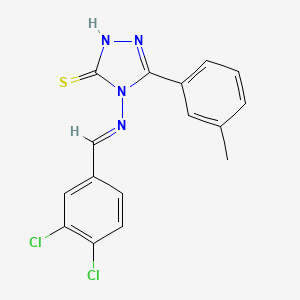
N-(p-Coumaroyl)-L-homoserine lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(p-Coumaroyl)-L-homoserine lactone is a naturally occurring compound found in certain bacteria. It is a type of acyl-homoserine lactone, which plays a crucial role in quorum sensing, a process that bacteria use to communicate and coordinate their behavior based on population density . This compound is particularly interesting due to its unique structure, which includes a p-coumaroyl side chain derived from plant metabolites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Coumaroyl)-L-homoserine lactone typically involves the coupling of p-coumaric acid with L-homoserine lactone. This can be achieved through a series of steps:
Activation of p-Coumaric Acid:
p-Coumaric acid is first activated by converting it into p-coumaroyl chloride using thionyl chloride or oxalyl chloride.Coupling Reaction: The activated p-coumaroyl chloride is then reacted with L-homoserine lactone in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. This involves the use of genetically engineered bacteria that can produce the compound in large quantities. The bacteria are cultured in bioreactors, and the compound is extracted and purified from the culture medium .
化学反応の分析
Types of Reactions
N-(p-Coumaroyl)-L-homoserine lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted lactones depending on the nucleophile used.
科学的研究の応用
N-(p-Coumaroyl)-L-homoserine lactone has several applications in scientific research:
Chemistry: Used as a model compound to study acyl-homoserine lactone chemistry and reactions.
Biology: Plays a role in quorum sensing studies, helping to understand bacterial communication and behavior.
Industry: Used in biotechnology for the production of bio-based chemicals and materials.
作用機序
N-(p-Coumaroyl)-L-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, activating or repressing the transcription of target genes. This regulation controls various bacterial behaviors, including biofilm formation, virulence, and antibiotic production . The molecular targets include LuxR-type receptors, which are transcriptional regulators that respond to acyl-homoserine lactones .
類似化合物との比較
Similar Compounds
- N-(3-Oxohexanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
- N-(3-Oxododecanoyl)-L-homoserine lactone
Uniqueness
N-(p-Coumaroyl)-L-homoserine lactone is unique due to its p-coumaroyl side chain, which is derived from plant metabolites rather than fatty acids. This structural difference influences its interaction with bacterial receptors and its role in quorum sensing .
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
(E)-3-(4-hydroxyphenyl)-N-[(3S)-2-oxooxolan-3-yl]prop-2-enamide |
InChI |
InChI=1S/C13H13NO4/c15-10-4-1-9(2-5-10)3-6-12(16)14-11-7-8-18-13(11)17/h1-6,11,15H,7-8H2,(H,14,16)/b6-3+/t11-/m0/s1 |
InChIキー |
CCIXZFJYFQJTGK-GQOHGMTASA-N |
異性体SMILES |
C1COC(=O)[C@H]1NC(=O)/C=C/C2=CC=C(C=C2)O |
正規SMILES |
C1COC(=O)C1NC(=O)C=CC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




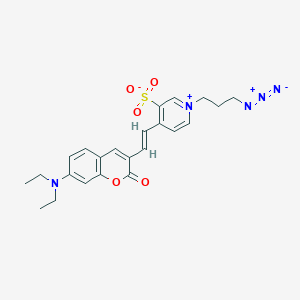
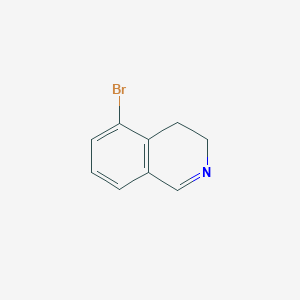
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
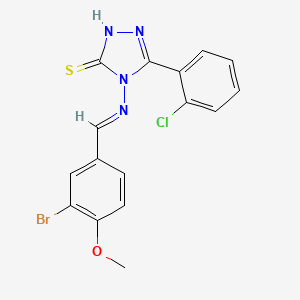
![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
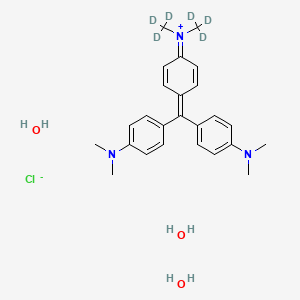
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
